![molecular formula C21H22ClN3O2S B2488111 N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide CAS No. 2034391-72-3](/img/structure/B2488111.png)
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide
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Description
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Researchers have synthesized and analyzed the crystal structure of related compounds to understand their molecular configurations and intermolecular interactions. For example, a study focusing on a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, highlighted its crystallization in the monoclinic space group P21/n. The analysis revealed the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between the rings, providing insights into the compound's structural stability (Sharma et al., 2016).
Anti-Tumor Potential
Another area of application involves the synthesis of derivatives with potential anti-tumor properties. A notable study synthesized a series of compounds incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research presents a significant step towards developing new cancer therapies, showcasing the compound's versatility in medicinal chemistry (Gomha et al., 2016).
Molecular Recognition
The capability for molecular recognition of nucleotides in aqueous solutions is another fascinating application. A specific compound, 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide, was synthesized to explore interactions with phosphate-containing biomolecules. This study highlights the compound's selective molecular recognition abilities, indicating potential applications in biochemical and analytical settings (Gao et al., 2003).
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-13-8-9-14(10-17(13)22)24-21(27)20(26)23-11-18(25(2)3)16-12-28-19-7-5-4-6-15(16)19/h4-10,12,18H,11H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZTYDMUNMIARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide |
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